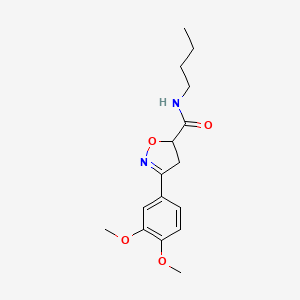![molecular formula C22H21N3O2 B4618565 1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4618565.png)
1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Overview
Description
1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex organic compound belonging to the class of beta-carbolines. Beta-carbolines are a group of alkaloids known for their diverse biological activities, including psychoactive, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow chemistry or the use of catalysts to improve yield and reduce reaction times. These methods aim to optimize the production process while maintaining the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound
Scientific Research Applications
1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has several scientific research applications, including:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the fields of neurology and oncology.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and influencing physiological responses. The exact molecular targets and pathways vary depending on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is compared with other similar compounds, such as tryptoline and tetrahydro-beta-carboline derivatives These compounds share structural similarities but differ in their functional groups and biological activities
List of Similar Compounds
Tryptoline
Tetrahydro-beta-carboline
6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-methoxy-1'-prop-2-enylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-12-25-19-7-5-4-6-17(19)22(21(25)26)20-15(10-11-23-22)16-13-14(27-2)8-9-18(16)24-20/h3-9,13,23-24H,1,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNJYJYJUSFWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC34C5=CC=CC=C5N(C4=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4618487.png)
![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)
![2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B4618500.png)
![N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4618504.png)
![4-{[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4618510.png)
![5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4618518.png)
![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4618524.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4618532.png)
![N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N'-(1-NAPHTHYL)UREA](/img/structure/B4618540.png)
![methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4618544.png)

![3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4618558.png)
![2-{5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4618571.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B4618592.png)
